9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of methoxy, diphenyl, and dihydropyrazolo[1,5-c][1,3]benzoxazine moieties contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a substituted hydrazine and a diketone, the pyrazole ring is formed through a condensation reaction.
Cyclization: The intermediate product undergoes cyclization with an appropriate benzoxazine precursor under acidic or basic conditions to form the dihydropyrazolo[1,5-c][1,3]benzoxazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the methoxy group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain.
Comparison with Similar Compounds
9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: can be compared with similar compounds such as:
9-Ethoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but with an ethoxy group instead of a methoxy group.
9-Bromo-5-isopropyl-2-(3-methoxy-phenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Contains a bromo and isopropyl group, leading to different chemical properties.
The uniqueness of This compound
Properties
IUPAC Name |
9-methoxy-2,5-diphenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-26-18-12-13-22-19(14-18)21-15-20(16-8-4-2-5-9-16)24-25(21)23(27-22)17-10-6-3-7-11-17/h2-14,21,23H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQVIUXUFNMAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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